[(2,5-Dichloro-4-methoxyphenyl)sulfonyl](6-ethyl-2-methylphenyl)amine
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Overview
Description
(2,5-Dichloro-4-methoxyphenyl)sulfonylamine is an organic compound characterized by its complex aromatic structure. This compound features two distinct aromatic rings, each substituted with various functional groups, including chloro, methoxy, sulfonyl, ethyl, and methyl groups. The presence of these groups imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine typically involves multiple steps:
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Formation of the Sulfonyl Chloride Intermediate
Starting Materials: 2,5-Dichloro-4-methoxybenzenesulfonyl chloride.
Reaction Conditions: This intermediate can be synthesized by reacting 2,5-dichloro-4-methoxybenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
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Amination Reaction
Starting Materials: 6-Ethyl-2-methylaniline.
Reaction Conditions: The sulfonyl chloride intermediate is then reacted with 6-ethyl-2-methylaniline in the presence of a base such as triethylamine (TEA) to form the final product. The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
In an industrial setting, the production of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Handling of Reactants: Using large quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized temperatures, pressures, and reaction times to maximize yield and efficiency.
Purification: Utilizing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Nucleophilic Substitution: The chloro groups on the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
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Oxidation and Reduction
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, altering the compound’s reactivity and properties.
Reduction: The sulfonyl group can be reduced to a sulfide, changing the compound’s chemical behavior.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substituted Derivatives: Various substituted derivatives depending on the nucleophile or electrophile used.
Oxidized or Reduced Forms: Products with altered functional groups due to oxidation or reduction reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, facilitating various organic transformations.
Biology
Biochemical Studies: Utilized in studies to understand enzyme interactions and inhibition mechanisms.
Drug Development: Investigated for potential pharmacological properties and as a lead compound in drug discovery.
Medicine
Therapeutic Agents: Explored for its potential as an anti-inflammatory or anticancer agent.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Agriculture: Investigated for use in agrochemicals, such as herbicides or pesticides.
Mechanism of Action
The mechanism by which (2,5-Dichloro-4-methoxyphenyl)sulfonylamine exerts its effects depends on its application:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, leading to the formation of new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dichloro-4-methoxyphenyl)sulfonylamine: A positional isomer with similar properties but different reactivity due to the position of the substituents.
(2,5-Dichloro-4-methoxyphenyl)sulfonylthioether: A sulfur analog with different chemical behavior due to the presence of a thioether group instead of an amine.
Uniqueness
Functional Group Diversity: The combination of chloro, methoxy, sulfonyl, ethyl, and methyl groups in (2,5-Dichloro-4-methoxyphenyl)sulfonylamine imparts unique reactivity and properties not found in simpler analogs.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industrial applications.
This detailed overview provides a comprehensive understanding of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine, highlighting its synthesis, reactivity, applications, and uniqueness compared to similar compounds
Properties
Molecular Formula |
C16H17Cl2NO3S |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-4-11-7-5-6-10(2)16(11)19-23(20,21)15-9-12(17)14(22-3)8-13(15)18/h5-9,19H,4H2,1-3H3 |
InChI Key |
YIYGPRDTARDTNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl)C |
Origin of Product |
United States |
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